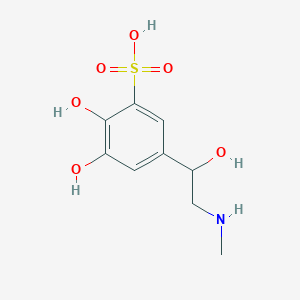

rac Epinephrine-5-Sulfonate

Description

Contextualization of Epinephrine (B1671497) Sulfonate within the Catecholamine Chemical Landscape

Catecholamines are a class of organic compounds that play crucial roles as neurotransmitters and hormones in physiological processes. amegroups.org This group, characterized by a catechol moiety (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain, includes well-known endogenous compounds such as epinephrine (adrenaline), norepinephrine (B1679862) (noradrenaline), and dopamine. amegroups.org Epinephrine is a principal sympathomimetic hormone produced by the adrenal medulla. impurity.com

The metabolism of catecholamines is a complex process involving several enzymatic pathways designed to inactivate these potent signaling molecules. amegroups.org One of the key metabolic routes is sulfonation, or sulfoconjugation, which is catalyzed by sulfotransferase (SULT) enzymes. tandfonline.comoup.com This process involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the catecholamine. oup.comresearchgate.net Sulfonation significantly increases the water solubility of the compounds, facilitating their excretion from the body. byjus.combritannica.com

Within this context, rac-Epinephrine-5-Sulfonate emerges as a specific metabolite and a sulfonated derivative of epinephrine. nih.govsielc.com It is often studied as a degradation product or impurity found in epinephrine formulations. google.com The sulfonation of epinephrine leads to its inactivation, as the resulting sulfonated catecholamines are generally not active at adrenergic receptors. oup.com For instance, studies have shown that during physical exercise, levels of free epinephrine increase, accompanied by a rise in its sulfoconjugated forms. nih.gov Therefore, rac-Epinephrine-5-Sulfonate represents an end product in the metabolic pathway of epinephrine, highlighting a crucial mechanism for regulating the biological activity of this vital hormone. amegroups.orgmdpi.com

Significance of Sulfonated Derivatives and Degradation Products in Organic and Biological Chemistry

The process of sulfonation—the introduction of a sulfonic acid group (–SO₃H) into an organic compound—is a cornerstone reaction in both organic and biological chemistry. numberanalytics.comnumberanalytics.com In organic chemistry, sulfonation is a powerful tool used to modify the physical and chemical properties of molecules. numberanalytics.comfiveable.me The sulfonic acid group is highly polar and acidic, and its addition can dramatically increase a compound's water solubility. byjus.combritannica.com This property is leveraged in various industrial applications, including the synthesis of detergents, water-soluble dyes, and certain pharmaceuticals. byjus.combritannica.comnumberanalytics.com Aromatic sulfonic acids are particularly valuable as intermediates in the synthesis of other compounds, such as phenols. britannica.com

In the biological and pharmacological context, sulfonation is a major Phase II metabolic reaction that modulates the activity of a wide array of substances, including hormones, neurotransmitters, and various drugs. tandfonline.comresearchgate.net This biotransformation, catalyzed by cytosolic sulfotransferase (SULT) enzymes, generally serves as a detoxification pathway, converting active or toxic compounds into inactive, more easily excretable water-soluble sulfates. tandfonline.comoup.com The formation of catecholamine sulfates, for example, is a critical inactivation pathway. oup.com

However, the role of sulfonation is not limited to inactivation. In some cases, it can lead to the bioactivation of certain xenobiotics (foreign chemicals), transforming them into reactive intermediates that can have toxic effects. tandfonline.comresearchgate.net The study of degradation products, such as sulfonated derivatives that form during the storage of pharmaceutical formulations, is also critical. For example, the reaction between epinephrine and sulfites, often added as preservatives, can lead to the formation of epinephrine sulfonic acid, which can impact the potency and stability of the product. google.comumn.edu Understanding these degradation pathways is essential for ensuring the quality and efficacy of pharmaceutical preparations. researchgate.net

Compound Data

The following tables provide key chemical information for rac-Epinephrine and its sulfonated derivative.

Table 1: Chemical Properties of rac-Epinephrine-5-Sulfonate This interactive table summarizes the key chemical identifiers and properties for rac-Epinephrine-5-Sulfonate.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | nih.govlgcstandards.com |

| Synonyms | Epinephrine Sulfonic Acid, Adrenaline Sulfonic Acid, rac-Adrenaline EP Impurity F | cymitquimica.com |

| CAS Number | 26405-77-6 | nih.govlgcstandards.comcymitquimica.com |

| Molecular Formula | C₉H₁₃NO₅S | nih.govlgcstandards.comcymitquimica.com |

| Molecular Weight | 247.27 g/mol | nih.govlgcstandards.comcymitquimica.com |

| Appearance | White to Off-White Solid | cymitquimica.com |

Table 2: Comparison of rac-Epinephrine and rac-Epinephrine-5-Sulfonate This interactive table compares the physicochemical properties of the parent compound, rac-Epinephrine, with its sulfonated form.

| Property | rac-Epinephrine | rac-Epinephrine-5-Sulfonate | Source(s) |

| Molecular Formula | C₉H₁₃NO₃ | C₉H₁₃NO₅S | nih.govnih.gov |

| Molecular Weight | 183.20 g/mol | 247.27 g/mol | nih.govnih.gov |

| IUPAC Name | 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | nih.govnih.gov |

| Monoisotopic Mass | 183.08954328 Da | 247.05144369 Da | nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO6S |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid |

InChI |

InChI=1S/C9H13NO6S/c1-10-4-7(12)5-2-6(11)9(13)8(3-5)17(14,15)16/h2-3,7,10-13H,4H2,1H3,(H,14,15,16) |

InChI Key |

VTQSYJXUXXJECU-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC(=C(C(=C1)S(=O)(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Formation Mechanisms of Rac Epinephrine 5 Sulfonate

Chemical Synthesis Approaches for Epinephrine (B1671497) Sulfonate and Related Analogs

The synthesis of epinephrine sulfonate can be approached through various chemical strategies, ranging from direct reactions to more complex multi-step routes. These methods allow for the preparation of either the racemic mixture or potentially stereospecific isomers.

Direct Sulfonation Reactions of Epinephrine Precursors

Direct sulfonation of epinephrine or its precursors is one approach to introduce the sulfonic acid group. This typically involves reacting the catecholamine with a sulfonating agent. For instance, the reaction of epinephrine with sulfuric acid can lead to sulfonation on the aromatic ring. The conditions for such reactions, including temperature and the concentration of the sulfonating agent, are critical factors that influence the extent and position of sulfonation. Elevated temperatures are often necessary to drive the reaction, which is exothermic in nature. The process is an example of electrophilic aromatic substitution, where the electrophile attacks the electron-rich benzene (B151609) ring of the epinephrine molecule. masterorganicchemistry.com

Multi-step Synthetic Routes to Stereospecific or Racemic Epinephrine Sulfonate

Multi-step syntheses offer greater control over the final product, allowing for the preparation of specific isomers. These routes often involve the use of protecting groups to shield reactive functionalities and direct the sulfonation to the desired position. utdallas.edu A general strategy might involve:

Protection of the amine and hydroxyl groups of an epinephrine precursor to prevent side reactions.

Sulfonation of the protected intermediate. This step introduces the sulfonic acid group onto the aromatic ring.

Deprotection to reveal the final rac Epinephrine-5-Sulfonate.

Such multi-step approaches are crucial for producing stereospecific compounds, often employing chiral auxiliaries to resolve racemic mixtures. google.comgoogle.com For example, a racemic mixture of epinephrine can be reacted with a chiral acid like L-tartaric acid to form diastereomeric salts, which can then be separated. google.comgoogle.com Subsequent steps can then convert the separated diastereomer into the desired enantiomer of epinephrine sulfonate.

Mechanistic Investigations into the Formation of Epinephrine Sulfonate from Epinephrine

The formation of epinephrine sulfonate from epinephrine, particularly in aqueous solutions containing sulfites, has been the subject of detailed mechanistic studies. This reaction is of particular importance as sulfites are often used as antioxidants in pharmaceutical formulations of epinephrine. taylorandfrancis.comgoogle.comwikipedia.org

Nucleophilic Substitution Pathways (SN1 and SN2) in Sulfonate Formation

The reaction between epinephrine and bisulfite to form epinephrine sulfonate can proceed through a combination of nucleophilic substitution mechanisms, specifically SN1 and SN2 pathways. acs.orgresearchgate.net

SN2 Pathway: At pH values above 5, the reaction is predominantly an SN2 reaction. acs.orgresearchgate.net This involves a direct, bimolecular attack of the sulfite (B76179) ion on the benzylic carbon of epinephrine. acs.orgucsd.eduuky.edu The rate of this reaction is dependent on the concentrations of both epinephrine and the sulfite species. acs.org

SN1 Pathway: Below pH 5, a parallel SN1 reaction becomes significant. acs.orgresearchgate.net This pathway involves the formation of a carbocation intermediate, which is the rate-determining step. acs.orgucsd.eduuky.edu This intermediate is the same one implicated in the racemization of epinephrine. acs.org The rate of the SN1 reaction shows a zero-order dependence on the bisulfite concentration. acs.orgresearchgate.net

Role of Bisulfite and Metabisulfite (B1197395) in Epinephrine Sulfonation

Sodium bisulfite and sodium metabisulfite are commonly used as antioxidants in epinephrine formulations. google.comwikipedia.org However, these agents can directly react with epinephrine to form the inactive epinephrine sulfonic acid. google.comgoogle.com When dissolved in water, sodium metabisulfite generates bisulfite ions (HSO₃⁻). wikipedia.org

The reaction involves the nucleophilic addition of the bisulfite ion to epinephrine. acs.org This reaction is not limited to epinephrine; other ortho- or para-hydroxybenzyl alcohol derivatives can react in a similar manner. taylorandfrancis.com The presence of sulfites can, under certain conditions, increase the degradation of epinephrine. ingentaconnect.comingentaconnect.com

Influence of Reaction Medium pH on Sulfonate Formation Kinetics

The pH of the reaction medium has a profound influence on the rate and mechanism of epinephrine sulfonation. taylorandfrancis.comacs.orgnih.gov

Above pH 5: The reaction rate is largely governed by the SN2 mechanism, where the sulfite ion is the primary nucleophile. acs.org The rate shows a dependency on pH, with an increasing rate observed between pH 5.5 and 6.5. acs.org

Studies have shown that the degradation of epinephrine in the presence of bisulfite is faster than in its absence at pH values of 4.7 and higher. google.com A minimum rate constant as a function of pH has been demonstrated, highlighting the complex interplay between the different reaction pathways. researchgate.net

The table below summarizes the kinetic findings from a study on the reaction between l-epinephrine and sodium bisulfite.

| pH | Reactant Concentrations | Half-life of Optical Activity (hours) | Reaction Order |

| 4.0 | l-epinephrine, sodium bisulfite | 118 (in absence of bisulfite) | Parallel zero-order and first-order with respect to bisulfite |

| 4.9 | l-epinephrine, sodium bisulfite | 130 (in absence of bisulfite) | Parallel zero-order and first-order with respect to bisulfite |

| 5.50 | 5.50 X 10⁻² M epinephrine, 1.92 X 10⁻² M sodium bisulfite | Not specified | Second-order |

| 6.50 | Not specified | Not specified | Second-order |

Data compiled from a study on the kinetics and mechanism of sulfonate formation from epinephrine and bisulfite. acs.org

Degradation Pathways and Stability Kinetics of Epinephrine Sulfonate

Intrinsic Chemical Stability of Epinephrine (B1671497) Sulfonate in Solution

rac-Epinephrine-5-Sulfonate is an impurity and a degradation product that can form in epinephrine-containing solutions, particularly in the presence of sulfites which are often added as antioxidants. google.comgoogle.com The formation of epinephrine sulfonate from epinephrine is a result of a chemical reaction, and its own stability in solution is influenced by various factors. google.com While epinephrine itself is vulnerable to oxidative degradation, the sulfonate derivative exhibits different physicochemical properties, including solubility and stability kinetics, compared to the parent compound. google.com The presence of the sulfonate group alters the electron distribution in the molecule, which can impact its susceptibility to further degradation.

Studies on L-adrenaline injections have shown that sulfonation is a significant degradation pathway, leading to the formation of L- and D-adrenaline sulfonate. researchgate.netnih.gov The degradation of epinephrine in the presence of bisulfite can occur even in an oxygen-free atmosphere, indicating an intrinsic reaction pathway not solely dependent on oxidation. researchgate.net

Environmental and Chemical Factors Influencing Epinephrine Sulfonate Degradation

The degradation of rac-Epinephrine-5-Sulfonate is not static and is significantly influenced by its chemical environment. Key factors include pH, exposure to light, oxidative stress, and the presence of metal ions.

pH-Dependent Degradation Profiles and Rate Minima

The pH of a solution is a critical determinant of the stability of many pharmaceutical compounds, including epinephrine and its derivatives. For epinephrine, the rate of degradation is pH-dependent, with optimal stability generally found in the acidic range of pH 3 to 4. cjhp-online.ca At a pH above 5.5, its degradation rate increases. google.com While specific data on the pH-dependent degradation profile and rate minima for rac-Epinephrine-5-Sulfonate itself is not extensively detailed in the provided results, the stability of its precursor, epinephrine, offers significant insights. For instance, accelerated stability testing of epinephrine solutions at pH 5 and 6 showed that stability is inversely correlated with pH, with pH 5 samples showing lower levels of epinephrine sulfonate formation. google.com Conversely, at a much higher pH of 8.5, samples surprisingly showed very little to no epinephrine sulfonate. google.com This suggests that the formation of epinephrine sulfonate, and likely its subsequent stability, is highly dependent on the pH of the medium. Some studies have indicated that the racemization of epinephrine, a related degradation process, shows a minimum at pH 4.3. researchgate.net

Table 1: pH-Dependent Stability of Epinephrine Formulations

| pH | Observation | Source |

| 2.2-5.0 | Recommended pH range for stable epinephrine solutions to slow degradation. | google.com |

| 3 to 4 | pH of optimum stability for epinephrine. | cjhp-online.ca |

| 5 | Levels of epinephrine sulfonate were under allowable limits in accelerated stability testing. | google.com |

| 6 | Levels of epinephrine sulfonate were three times higher than at pH 5. | google.com |

| 8.5 | Surprisingly little to no epinephrine sulfonate was formed. | google.com |

This table illustrates the effect of pH on the formation of epinephrine sulfonate from epinephrine, providing an indirect indication of the conditions under which the sulfonate itself might be formed and exist.

Photodegradation Mechanisms and Light Sensitivity

Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of epinephrine and its derivatives. google.comresearchgate.net The presence of sulfites has been shown to increase the photodegradation of epinephrine. ingentaconnect.comnih.gov A key mechanism involves the formation of adrenochrome (B1665551) sulfonate, which acts as a photosensitizer. ingentaconnect.comingentaconnect.com This compound absorbs UVA radiation and generates singlet oxygen, a reactive oxygen species that then attacks and degrades epinephrine. ingentaconnect.comphotobiology.info Therefore, the photodegradation of epinephrine in the presence of sulfite (B76179) is a synergistic process. ingentaconnect.com Protecting epinephrine solutions from light with wavelengths below 418 nm has been shown to prevent this photodegradation. ingentaconnect.comnih.govingentaconnect.com Solutions stored in clear containers tend to discolor more quickly than those in amber containers, highlighting the importance of light protection. nih.gov

Oxidative Degradation Pathways and Autoxidation Processes

Oxidative degradation is a major pathway for the breakdown of catecholamines like epinephrine. google.comresearchgate.net This process is catalyzed by factors such as oxygen, elevated temperatures, and basic pH conditions. researchgate.net The oxidation of epinephrine can lead to the formation of adrenochrome, which can then react with sulfites to form adrenochrome sulfonate. ingentaconnect.comphotobiology.info This indicates that oxidative processes are closely linked to the formation of sulfonated derivatives. The presence of oxygen is a key factor, as demonstrated by the retarding effect of nitrogen flushing on the photodegradation process. ingentaconnect.com

Catalytic Effects of Metal Ions on Sulfonate Stability

Metal ions can act as catalysts in the degradation of catecholamines. google.comresearchgate.netgoogle.com The rate of epinephrine's oxidation reaction increases in the presence of metal ions such as aluminum and iron. google.comgoogle.com These ions can facilitate redox reactions, leading to the generation of reactive oxygen species and subsequent degradation of the primary compound. nih.gov For example, copper ions can participate in the oxidation of epinephrine to epinephrinequinone. nih.gov While the direct catalytic effect of metal ions on the stability of rac-Epinephrine-5-Sulfonate is not explicitly detailed, their known role in the degradation of the parent compound suggests a potential influence. The use of metal chelators is a common strategy to improve the stability of epinephrine solutions. researchgate.net

Identification and Characterization of Secondary Degradation Products Derived from Epinephrine Sulfonate

The degradation of epinephrine in the presence of sulfites leads to the formation of epinephrine sulfonic acid (ESA) as a primary degradation product. google.comgoogle.com Further degradation of epinephrine can result in other products such as D-epinephrine (an enantiomer with lower therapeutic activity) and adrenalone. google.comgoogle.com Long-term stability studies of L-adrenaline injections have identified both D-adrenaline and L- and D-adrenaline sulfonate as degradation products using chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometric detection. researchgate.netnih.gov Forced degradation studies have also been employed to identify various degradation products under stress conditions like acidic and basic hydrolysis and oxidation. researchgate.net The analysis of impurities in epinephrine has revealed the presence of oxidation products like epinephrine pigments and other related substances.

Table 2: Identified Degradation Products of Epinephrine

| Degradation Product | Analytical Method(s) | Source |

| D-adrenaline | Chiral HPLC, Mass Spectrometry | researchgate.netnih.gov |

| L- and D-adrenaline sulfonate | Chiral HPLC, Mass Spectrometry | researchgate.netnih.gov |

| Epinephrine Sulfonic Acid (ESA) | HPLC | google.comgoogle.com |

| Adrenalone | HPLC | google.com |

| Epinephrine pigments | Not specified |

Advanced Analytical Methodologies for Characterization and Quantification of Epinephrine Sulfonate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for rac Epinephrine-5-Sulfonate, providing the necessary separation from epinephrine (B1671497) and other related substances. The inherent polarity and ionic nature of epinephrine sulfonate present unique challenges that have been addressed through various specialized chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the analysis of epinephrine and its sulfated metabolite. Method development focuses on achieving adequate retention, resolution, and peak shape for these polar compounds. A stability-indicating HPLC method for adrenaline tartrate, for instance, utilized a Kinetex Biphenyl column (2.6 µm) with a mobile phase of 50 mM sodium dihydrogen phosphate (B84403) (pH 3.0) at a flow rate of 0.5 mL/min, with detection at 279 nm. core.ac.uk Such methods are validated for accuracy, precision, and linearity to ensure their suitability for quality control. core.ac.uk

A common strategy involves using C18 columns, such as an AQUASIL C18 (100 mm × 4.6 mm, 3 μm), with a gradient elution system. One such method employed a mobile phase consisting of monopotassium phosphate solution and acetonitrile (B52724), with UV detection at 210 nm. nih.gov This method demonstrated good linearity for epinephrine sulfonate in the concentration range of 0.520-12.480 μg·mL-1, with a limit of detection of 0.104 μg·mL-1. nih.gov

Table 1: HPLC Method Parameters for Epinephrine Sulfonate Analysis

| Parameter | Method 1 | Method 2 |

| Column | Kinetex Biphenyl (2.6 µm) | AQUASIL C18 (100 mm × 4.6 mm, 3 μm) |

| Mobile Phase | 50 mM Sodium Dihydrogen Phosphate (pH 3.0) | Monopotassium Phosphate and Acetonitrile (gradient) |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection | UV at 279 nm | UV at 210 nm |

| Linear Range | Not Specified | 0.520-12.480 μg·mL-1 |

| LOD | Not Specified | 0.104 μg·mL-1 |

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of non-polar compounds. However, the high polarity of epinephrine and its sulfonate conjugate results in poor retention on conventional C8 and C18 columns. technologynetworks.com To overcome this, ion-pairing reagents are added to the mobile phase. technologynetworks.comitwreagents.com These reagents are typically ionic compounds with a hydrophobic alkyl chain and an ionic head group. itwreagents.com

For the analysis of cationic analytes like epinephrine, anionic ion-pairing reagents such as alkyl sulfonates (e.g., sodium octane-1-sulfonate (B1232041) or sodium heptanesulfonate) are used. chromatographyonline.comresearchgate.net The reagent pairs with the charged analyte, forming a neutral, hydrophobic ion-pair that can be retained and separated on a reversed-phase column. technologynetworks.comitwreagents.com A United States Pharmacopeia (USP) method for epinephrine analysis employs a mobile phase containing 50 mM sodium phosphate, 2.4 mM sodium 1-octanesulfonate, and 0.15 mM ethylenediaminetetraacetic acid, adjusted to pH 3.8 and mixed with methanol (B129727) (85:15 v/v). nih.gov The concentration and hydrophobicity of the ion-pairing reagent are critical parameters that influence the retention and resolution of the separation. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for the retention and separation of highly polar compounds like epinephrine sulfonate. sielc.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sielc.com This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this layer and the mobile phase. sielc.com

A specific HILIC method for the separation of epinephrine and epinephrine sulfonate utilizes an Obelisc N column (4.6×150 mm, 5 µm). sielc.com In this mixed-mode column, epinephrine is retained by a combination of cation-exchange and HILIC mechanisms, while epinephrine sulfonate is retained primarily by the HILIC mechanism. sielc.comzodiaclifesciences.com The retention can be adjusted by modifying the buffer concentration, pH, and the acetonitrile content of the mobile phase. sielc.comzodiaclifesciences.com A typical mobile phase consists of acetonitrile and water with an ammonium (B1175870) formate (B1220265) (AmFm) buffer at pH 3.0, with a flow rate of 1.0 mL/min and UV detection at 270 nm. sielc.com

Table 2: HILIC Method for Epinephrine and Epinephrine Sulfonate

| Parameter | Condition |

| Column | Obelisc N (4.6×150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water |

| Buffer | Ammonium Formate (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Mechanism (Epinephrine) | Cation-Exchange and HILIC |

| Retention Mechanism (Epinephrine Sulfonate) | HILIC |

Mixed-mode chromatography (MMC) offers a powerful approach for the simultaneous separation of compounds with diverse polarities and ionic characters. hplc.eu These columns possess stationary phases with a combination of reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms. hplc.eusielc.com

For the analysis of epinephrine and epinephrine sulfonate, Primesep mixed-mode columns have been successfully employed. sielc.com A combination of Primesep 100 and Primesep SB columns can be used to achieve separation. sielc.com On the Primesep 100 column, epinephrine is retained by a combination of reversed-phase and cation-exchange mechanisms. sielc.com Due to its strong zwitter-ionic character, epinephrine sulfonate exhibits weak retention on this column, primarily through a reversed-phase mechanism, as ionic interactions are limited. sielc.com

Another approach utilizes a Primesep AB column, which has both acidic and basic embedded ion-pairing groups. sielc.comsielc.com This allows for the analysis of both acidic and basic compounds in a single run. A method using a Primesep AB column (4.6×250 mm, 5 µm) with a mobile phase of 5/95% acetonitrile/water containing 0.25% phosphoric acid has been developed for the analysis of epinephrine and its sulfonate. sielc.comsielc.com

Table 3: Mixed-Mode Chromatography Methods for Epinephrine and Epinephrine Sulfonate

| Parameter | Method 1 | Method 2 |

| Column | Primesep 100 and Primesep SB (4.6×250 mm, 5 µm) | Primesep AB (4.6×250 mm, 5 µm) |

| Mobile Phase | 70/30% Acetonitrile/Water with Ammonium Formate | 5/95% Acetonitrile/Water with 0.25% Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 270 nm | UV at 280 nm |

| Retention (Epinephrine) | Reversed-Phase and Cation-Exchange | Ion-Exchange |

| Retention (Epinephrine Sulfonate) | Weak Reversed-Phase | Ion-Exchange |

Chiral Separation Techniques for Enantiomeric Purity Assessment of Precursors and Related Compounds

Epinephrine is a chiral molecule, and its biological activity resides primarily in the L-(-)-enantiomer. nih.gov Therefore, assessing the enantiomeric purity of epinephrine and its precursors is a critical aspect of quality control. Chiral HPLC methods are employed to separate and quantify the enantiomers.

One approach involves the use of a chiral stationary phase. For example, the enantiomers of epinephrine can be separated on an ORpak CDBS-453 column (4.6 × 150 mm). nih.gov This method is typically performed under isocratic conditions at a controlled temperature (e.g., 10°C) with UV detection. nih.gov

An alternative strategy for determining enantiomeric purity is to use an achiral HPLC method coupled with a chiral-specific detector, such as a circular dichroism (CD) detector. nih.govnih.gov This approach allows for the use of established USP achiral HPLC methods while still providing information on the enantiomeric composition. nih.govnih.gov This technique has been shown to detect the inactive D-(+) enantiomer of epinephrine at levels as low as 1%. nih.gov

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. usp.org In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary.

For the analysis of epinephrine and related compounds, capillary zone electrophoresis (CZE) has been employed for enantiomeric separation. nih.gov This is accomplished by adding a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., 2,6-di-O-carboxymethyl-β-cyclodextrin), to the background electrolyte. nih.gov The formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to differences in their electrophoretic mobilities, enabling their separation. nih.gov The efficiency of the chiral separation is influenced by factors such as the type and concentration of the chiral selector, the pH of the background electrolyte, and the temperature. nih.gov

CE can also be coupled with sensitive detection methods, such as direct chemiluminescence, for the determination of epinephrine. researchgate.net This approach offers high sensitivity, with detection limits in the nanomolar range. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are fundamental to the qualitative and quantitative analysis of this compound, providing insights into its molecular structure, purity, and concentration.

Mass Spectrometry (MS and MS/MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of epinephrine sulfonate, often in the context of stability studies of epinephrine injections. africaresearchconnects.comfda.gov Tandem mass spectrometry (MS/MS) further aids in the structural elucidation through the analysis of fragmentation patterns.

Research Findings:

In studies investigating the degradation pathways of L-adrenaline, mass spectrometric detection has been successfully employed to identify both L- and D-adrenaline sulfonate as degradation products. africaresearchconnects.comfda.gov This confirms the utility of MS in verifying the presence of this impurity in pharmaceutical preparations. While specific fragmentation patterns for this compound are not detailed in the readily available literature, the general approach involves monitoring for the parent ion and its characteristic product ions. For instance, in the analysis of epinephrine, the protonated molecule [M+H]⁺ at m/z 184 is often monitored, with a significant fragment at m/z 166 resulting from the loss of a water molecule. illinois.edu A similar approach would be applied to epinephrine sulfonate, with adjustments for its higher molecular weight of 247.27 g/mol . lgcstandards.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of catecholamines and their metabolites in various matrices due to its high sensitivity and selectivity. researchgate.netgoogle.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Observed Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode |

|---|---|---|---|---|---|

| Epinephrine | C₉H₁₃NO₃ | 183.20 | 184 [M+H]⁺ | 166 | Positive |

| This compound | C₉H₁₃NO₅S | 247.27 | Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

Research Findings:

For ¹³C NMR, databases indicate the availability of spectral data for "Adrenalin-Sulfonic-Acid," though direct access to the chemical shifts was not obtained. nih.govspectrabase.com The presence of the sulfonate group would significantly impact the chemical shifts of the carbon atoms in the benzene (B151609) ring to which it is attached. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all proton and carbon signals unambiguously and confirming the position of the sulfonate group at C-5.

| Compound | Nucleus | Key Functional Group Resonances | Solvent |

|---|---|---|---|

| Epinephrine (Experimental) | ¹H | Aromatic protons, methine proton, methylene (B1212753) protons, N-methyl protons | D₂O, DMSO-d₆ |

| This compound | ¹H | Data not available | Data not available |

| Epinephrine (Predicted) | ¹³C | Aromatic carbons, carbinol carbon, methylene carbon, N-methyl carbon | D₂O |

| This compound | ¹³C | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of epinephrine and its derivatives, including its sulfonate adducts. It is particularly useful in kinetic studies monitoring the formation of these compounds.

Research Findings:

Epinephrine exhibits characteristic UV absorption maxima at approximately 200 nm, 228 nm, and 280 nm in acidic mobile phases. sielc.com The introduction of a sulfonic acid group onto the aromatic ring is expected to cause a shift in these absorption maxima. While specific UV-Vis data for this compound is not detailed, studies on related compounds provide valuable insights. For instance, the formation of adrenochrome (B1665551) sulfonate, a degradation product of epinephrine in the presence of bisulfite, is characterized by a new absorption maximum around 350-360 nm. ingentaconnect.com This demonstrates the utility of UV-Vis spectroscopy in monitoring the kinetics of sulfonate formation during degradation studies. In chromatographic analyses, a UV detector set at an appropriate wavelength, such as 280 nm, can be used for the quantification of epinephrine and its sulfonated impurities. sielc.comsielc.com

| Compound | λmax (nm) | Solvent/Conditions |

|---|---|---|

| Epinephrine | 200, 228, 280 | Acidic mobile phase |

| This compound | Data not available | Data not available |

| Adrenochrome Sulfonate | 350 - 360 | Aqueous solution |

Circular Dichroism (CD) Detection in Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. When coupled with High-Performance Liquid Chromatography (HPLC), HPLC-CD can be used to determine the enantiomeric purity of chiral compounds like epinephrine.

Research Findings:

While there are no direct studies found on the CD analysis of this compound, the methodology has been extensively applied to its parent compound, epinephrine. nih.govresearchgate.netbohrium.comnih.govsemanticscholar.org For epinephrine, the optimal wavelength for CD detection is around 230 nm, where the enantiomers exhibit their most intense signals. bohrium.com An achiral HPLC method coupled with a CD detector can be used to determine the enantiomeric purity of epinephrine in drug products. nih.govnih.gov A spectropolarimetric assay for (-)-adrenaline has been described where adrenaline sulfonic acid was found not to interfere with the measurements at 249 nm. oup.com This suggests that at this specific wavelength, epinephrine sulfonate may have a negligible CD signal or its contribution can be accounted for. Further research is needed to fully characterize the CD properties of the individual enantiomers of epinephrine-5-sulfonate.

Electrochemical Detection Methods

Electrochemical detection offers a sensitive and selective means for the analysis of electroactive compounds like epinephrine and its derivatives. These methods are often coupled with liquid chromatography for enhanced specificity.

Research Findings:

A liquid chromatographic method using an electrochemical detector in series with a UV detector has been developed for the analysis of epinephrine and its impurities, including epinephrine sulfonic acid. oup.comoup.comnih.gov In this method, epinephrine sulfonic acid was reported to have a retention time of approximately 2.5 minutes, and the electrochemical detector was set at an applied potential of +700 mV. oup.com The electrochemical oxidation of epinephrine at various modified electrodes has been extensively studied, with oxidation peaks observed at different potentials depending on the electrode material and pH. africaresearchconnects.comelectrochemsci.orgnih.gov For instance, at a sulfacetamide-modified glassy carbon electrode, the oxidation of epinephrine occurs at a potential about 120 mV less positive than at an unmodified electrode. africaresearchconnects.comelectrochemsci.org It is expected that epinephrine-5-sulfonate would also be electrochemically active due to the preservation of the catechol moiety, which is readily oxidized.

| Compound | Analytical Method | Applied Potential (mV vs. reference) | Key Findings |

|---|---|---|---|

| Epinephrine | Cyclic Voltammetry | Variable (e.g., +250 to +480) | Oxidation is diffusion-controlled and pH-dependent. |

| This compound | LC-Electrochemical Detection | +700 | Detected as an impurity in epinephrine injections with a retention time of ~2.5 min. |

Fluorescence Spectroscopy for Sensitive Detection

Fluorescence spectroscopy is known for its high sensitivity in the detection of certain molecules. While epinephrine itself is not naturally fluorescent, methods have been developed to induce fluorescence for its detection.

Research Findings:

The literature on the fluorescence properties of this compound is scarce. For the parent compound, epinephrine, which is non-fluorescent, sensitive detection can be achieved through the formation of fluorescent derivatives or complexes. researchgate.net For example, epinephrine can form fluorescent complexes with certain metal ions or can be derivatized to produce a fluorescent product. The applicability of these methods to epinephrine-5-sulfonate has not been reported. Given that the core catecholamine structure is maintained in epinephrine-5-sulfonate, it is plausible that similar derivatization or complexation strategies could be employed for its sensitive detection by fluorescence spectroscopy, although this would require further investigation.

Theoretical and Computational Chemistry of Epinephrine Sulfonate

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF) Methods)

Quantum chemical calculations are powerful tools for elucidating the molecular properties of complex organic molecules. Both DFT and HF methods are foundational approaches in computational chemistry, providing a framework for understanding molecular geometry, electronic structure, and spectroscopic properties. dergipark.org.tr Studies on epinephrine (B1671497) have utilized these methods extensively, often in combination, to achieve a balance between computational cost and accuracy. For instance, the B3LYP functional within DFT is commonly employed for its reliable prediction of geometries and energies in organic systems. dergipark.org.trntnu.no

The molecular geometry of rac-Epinephrine-5-Sulfonate is predicted to retain the core structure of epinephrine, which consists of a catechol ring attached to an ethylamine (B1201723) side chain. The key geometric parameters, including bond lengths and angles, have been calculated for epinephrine using methods like DFT and HF with various basis sets, such as 6-311++G. dergipark.org.trresearchgate.net

The introduction of a sulfonate group (-SO₃⁻) at the 5-position of the catechol ring is expected to induce localized changes in the geometry of the benzene (B151609) ring. The C-S bond formation will lead to a slight elongation of the adjacent C-C bonds within the ring and a distortion from perfect hexagonal symmetry. The S-O bonds in the sulfonate group are predicted to have lengths characteristic of double bonds, indicating significant delocalization of the negative charge across the three oxygen atoms.

The electronic structure will also be significantly influenced by the sulfonate group. This group is strongly electron-withdrawing, which will lower the electron density of the catechol ring. This effect is anticipated to be most pronounced at the ortho and para positions relative to the sulfonate group. The distribution of atomic charges, often calculated using Mulliken population analysis, would show a significant negative charge localized on the oxygen atoms of the sulfonate group. dergipark.org.tr In the parent epinephrine molecule, the oxygen and nitrogen atoms are identified as having higher atomic charges, suggesting they are potential sites for nucleophilic interactions. dergipark.org.trchemrevlett.com The addition of the sulfonate group introduces a new, highly polar region to the molecule.

Table 1: Predicted Geometrical Parameters for the Epinephrine Moiety of rac-Epinephrine-5-Sulfonate (Based on calculations for Epinephrine) Data extrapolated from studies on epinephrine using DFT and HF methods with the 6-311++G basis set. dergipark.org.trresearchgate.net

| Parameter | Predicted Value Range (DFT) | Predicted Value Range (HF) |

|---|---|---|

| C=C (aromatic) Bond Length (Å) | 1.39 - 1.41 | 1.38 - 1.40 |

| C-O (catechol) Bond Length (Å) | 1.36 - 1.37 | 1.35 - 1.36 |

| C-N Bond Length (Å) | ~1.48 | ~1.47 |

| C-C (side chain) Bond Length (Å) | ~1.53 | ~1.52 |

| O-C-C Bond Angle (°) | ~119 - 121 | ~120 - 122 |

| C-C-N Bond Angle (°) | ~112 | ~111 |

Vibrational frequency analysis, typically performed alongside geometry optimization, provides theoretical infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental spectroscopic data and identifying characteristic vibrational modes. For epinephrine, detailed vibrational assignments have been made using DFT and HF methods. dergipark.org.trresearchgate.netdaneshyari.com

The key vibrational modes of rac-Epinephrine-5-Sulfonate would include:

O-H Stretching: The hydroxyl groups on the catechol ring and the side chain will exhibit characteristic O-H stretching vibrations, typically in the range of 3300-3600 cm⁻¹. dergipark.org.trresearchgate.net

N-H Stretching: The secondary amine in the side chain will show an N-H stretching vibration around 3300-3500 cm⁻¹. dergipark.org.tr

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear in the 2800-3100 cm⁻¹ region. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations are expected between 1400 and 1600 cm⁻¹. dergipark.org.trresearchgate.net

S=O Stretching: The sulfonate group will introduce strong, characteristic symmetric and asymmetric S=O stretching vibrations, typically in the regions of 1030-1080 cm⁻¹ and 1210-1280 cm⁻¹, respectively.

C-S Stretching: A C-S stretching vibration is expected in the fingerprint region, around 600-800 cm⁻¹.

These theoretical predictions can guide the analysis of experimental IR and Raman spectra to confirm the presence and structure of the sulfonate group.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for rac-Epinephrine-5-Sulfonate (Based on calculations for Epinephrine and known sulfonate frequencies) Data extrapolated from studies on epinephrine using DFT/HF methods dergipark.org.trresearchgate.net and general spectroscopic data for sulfonates.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3300 - 3600 |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Asymmetric S=O Stretch | 1210 - 1280 |

| Symmetric S=O Stretch | 1030 - 1080 |

| C-O Stretch | 1200 - 1300 |

| C-N Stretch | 1000 - 1250 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. lew.roresearchgate.net

Table 3: Predicted Energetic Parameters for rac-Epinephrine-5-Sulfonate (Based on analogous calculations for Epinephrine) Data extrapolated from studies on epinephrine. dergipark.org.trlew.romdpi.com

| Parameter | Epinephrine (Calculated) | Predicted Effect for rac-Epinephrine-5-Sulfonate |

|---|---|---|

| HOMO Energy (eV) | ~ -5.0 to -6.0 | Significant Decrease |

| LUMO Energy (eV) | ~ -0.5 to -1.5 | Decrease |

| HOMO-LUMO Gap (eV) | ~ 4.5 to 5.0 | Increase |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. researchgate.net For epinephrine, MD simulations have been used to explore its conformational landscape, particularly the flexibility of the ethylamine side chain, and its interactions with biological macromolecules and solvents. figshare.comnih.govresearchgate.netmdpi.com

The conformational flexibility of rac-Epinephrine-5-Sulfonate will be dominated by the rotation around the C-C and C-N bonds of the side chain, similar to epinephrine. daneshyari.comkoreascience.kr This leads to a variety of possible conformers, often categorized as gauche and anti (or trans), which can have different energies and populations. daneshyari.com

In Silico Modeling of Reaction Pathways and Stability Prediction

In silico modeling can be used to predict the metabolic fate and chemical stability of molecules. For catecholamines like epinephrine, a primary degradation pathway is oxidation of the catechol moiety to form quinones and subsequent products. researchgate.netresearchgate.net

The sulfonation of the catechol ring at the 5-position is expected to significantly alter its susceptibility to oxidation. The electron-withdrawing nature of the sulfonate group deactivates the ring towards electrophilic attack and oxidation. Therefore, rac-Epinephrine-5-Sulfonate is predicted to be more stable against oxidative degradation compared to epinephrine. Computational modeling of the reaction pathways could involve calculating the activation energies for various oxidative steps. Such calculations would likely confirm a higher energy barrier for the oxidation of the sulfonated catechol ring.

Furthermore, in silico models have been developed to predict the activity of enzymes involved in catecholamine metabolism, such as sulfotransferases (SULTs). nih.gov These models can help to understand the enzymatic basis for the formation of epinephrine sulfonates in biological systems. researchgate.net

Chemical Reactivity and Intermolecular Interactions of Epinephrine Sulfonate

Interaction Mechanisms with Antioxidants and Stabilizing Agents

The interaction between epinephrine (B1671497) and certain stabilizing agents, particularly sulfites like sodium metabisulfite (B1197395), is complex and multifaceted. While sulfites are added to epinephrine formulations as antioxidants to prevent oxidation, they can also participate in degradation pathways, especially under the influence of light. ingentaconnect.comgoogle.com

Anions of sulfurous acid, generated from sulfite (B76179) antioxidants, can react directly with epinephrine via nucleophilic substitution to produce epinephrine sulfonic acid. google.comresearchgate.net This reaction is pH-dependent; at pH 4.7 or higher, epinephrine degrades more rapidly in the presence of bisulfite than without it. google.com

A more intricate interaction involves the photodegradation of epinephrine. This process is not directly caused by the sulfite itself but by a degradation product, adrenochrome (B1665551) sulfonate. ingentaconnect.com The proposed mechanism is as follows:

Epinephrine first oxidizes to form adrenochrome. unipd.itnih.gov

Adrenochrome, in turn, reacts with bisulfite to form adrenochrome sulfonate. ingentaconnect.com

This adrenochrome sulfonate acts as a photosensitizer. Upon irradiation with light, it absorbs energy and facilitates the production of highly reactive singlet oxygen from ground-state triplet oxygen. ingentaconnect.com

The generated singlet oxygen then attacks and degrades epinephrine molecules. ingentaconnect.com

This creates a synergistic effect where the stabilizer and an initial degradation product collaborate to accelerate the photodegradation of the parent compound. ingentaconnect.com Studies have confirmed that oxygen is a necessary component in this photodegradation pathway and that protecting epinephrine solutions from light, particularly wavelengths below 418 nm, can prevent this decomposition. ingentaconnect.com This dual role of sulfites—acting as both an antioxidant and a precursor to a photosensitizing agent—highlights the complexity of stabilizing epinephrine solutions.

Table 1: Key Species in the Interaction of Epinephrine with Sulfite Stabilizing Agents

| Species | Role in the Interaction Mechanism | Reference |

|---|---|---|

| Sodium Metabisulfite/Bisulfite | Antioxidant; Reactant with adrenochrome to form adrenochrome sulfonate; Reactant with epinephrine to form epinephrine sulfonate. | ingentaconnect.comgoogle.com |

| Adrenochrome | Initial oxidation product of epinephrine. | ingentaconnect.comnih.gov |

| Adrenochrome Sulfonate | Photosensitizer that generates singlet oxygen upon irradiation. | ingentaconnect.com |

| Singlet Oxygen (¹O₂) | Reactive oxygen species responsible for the accelerated photodegradation of epinephrine. | ingentaconnect.com |

Complexation Chemistry (e.g., with Cyclodextrins, Crown Ethers) and Host-Guest Interactions (applied to similar compounds)

The structure of rac-Epinephrine-5-Sulfonate, featuring a hydrophobic catechol ring and hydrophilic, charged amine and sulfonate groups, makes it a candidate for host-guest complexation with macrocyclic hosts like cyclodextrins and calixarenes. These interactions are primarily driven by non-covalent forces to enhance solubility or stability.

Cyclodextrins: Cyclodextrins (CDs) possess a hydrophobic inner cavity and a hydrophilic exterior. For a molecule like epinephrine sulfonate, the catechol portion can be included within the hydrophobic cavity of a CD, such as β-cyclodextrin. This encapsulation shields the hydrophobic part of the molecule from the aqueous environment, which can enhance stability. nih.gov

Furthermore, chemically modified CDs can offer more specific interactions. Negatively charged, sulfated cyclodextrins have been effectively used as chiral additives in capillary electrophoresis to separate catecholamine enantiomers. nih.gov This suggests a strong and stereoselective interaction between the cationic amine group of epinephrine and the anionic sulfate (B86663) groups on the CD rim, in addition to the inclusion of the aromatic ring in the cavity.

Calixarenes: Water-soluble calixarenes, particularly p-sulfonated calixarenes, are another class of hosts capable of forming complexes with catecholamines. Studies on dopamine, a structurally similar neurotransmitter, have shown that it forms a 1:1 complex with p-sulfonated calix arene and calix nih.govarene. nih.gov The interaction likely involves the entry of the cationic amine "head" of the catecholamine into the anionic cavity formed by the sulfonate groups on the calixarene's upper rim, driven by electrostatic attraction, while the catechol "tail" may remain outside or partially included.

For rac-Epinephrine-5-Sulfonate, its zwitter-ionic character at certain pH values would influence these interactions, potentially allowing for complex binding orientations with both the anionic sulfonate group and the cationic amine group interacting with appropriately charged or polar sites on the host molecule.

Redox Chemistry and Oxidative Transformation Mechanisms

The redox chemistry of rac-Epinephrine-5-Sulfonate is dominated by the catechol moiety, which is susceptible to oxidation. The autoxidation of epinephrine is a complex, pH-dependent process that proceeds through a radical mechanism, involving the one-electron reduction of oxygen to form epinephrine semiquinone and subsequently epinephrine quinone. nih.gov This quinone is unstable and undergoes intramolecular cyclization to form leucoadrenochrome, which is then oxidized to adrenochrome. nih.govnih.gov Further isomerization can lead to the formation of adrenolutin. nih.gov

The electrochemical oxidation of epinephrine at an electrode surface is generally an irreversible, diffusion-controlled process that involves the transfer of two electrons and two protons to form the corresponding o-quinone. informaticsjournals.co.inresearchgate.net The oxidation peak potential is highly dependent on pH. informaticsjournals.co.in

The presence of the sulfonic acid group in rac-Epinephrine-5-Sulfonate influences this redox behavior. Studies on the electrochemical oxidation of catechol in the presence of sulfanilic acid have shown that the sulfonate group can act as a weak nucleophile, attacking the electrochemically generated o-benzoquinone. researchgate.net This suggests a potential ECE (Electrochemical-Chemical-Electrochemical) mechanism where the epinephrine moiety is first oxidized (E), followed by an intramolecular or intermolecular attack by the sulfonate group (C), leading to a new adduct that may be further oxidized (E). This reaction is favored in acidic media over neutral or basic conditions. researchgate.net

As discussed in section 6.1, a significant oxidative transformation pathway is the photosensitized degradation initiated by adrenochrome sulfonate, which generates singlet oxygen to oxidize the parent epinephrine molecule. ingentaconnect.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

While rac-Epinephrine-5-Sulfonate can be separated from epinephrine without derivatization using advanced HPLC techniques, derivatization is often employed to improve chromatographic behavior, enhance detection sensitivity, and increase selectivity, particularly for quantification in complex biological matrices. nih.gov

Strategies for the Amine Group: The secondary amine in the epinephrine sulfonate molecule is a common target for derivatization.

Acylation: Reagents like propionic anhydride can be used to acylate the amine group. This strategy has been successfully applied for the in-matrix derivatization of catecholamines in plasma, enabling ultrasensitive quantification by LC-MS/MS. nih.gov

Fluorescent Labeling: Derivatizing agents that introduce a fluorophore are used to enhance detection by fluorescence. Reagents such as dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and phthalylglycyl chloride (PG-Cl) react with primary and secondary amines to yield highly fluorescent products. mdpi.com

Strategies for the Catechol Group: The hydroxyl groups of the catechol ring can also be targeted.

Silylation: Reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (TMS) derivatives, which are more volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net A two-step derivatization, forming an O-TMS, N-acyl derivative, has been shown to be effective for catecholamines. researchgate.net

Strategies for the Sulfonate Group: The sulfonic acid group itself can be targeted, especially in post-column derivatization schemes.

Post-Column Reaction: After separation via anion-exchange chromatography, sulfonic acids can be derivatized post-column with reagents like ninhydrin for spectrometric detection. This approach has proven to be highly sensitive for the determination of low molecular weight sulfonic acids. tandfonline.comresearchgate.net

The choice of derivatization strategy depends on the analytical technique being used (e.g., HPLC-UV, HPLC-FLD, LC-MS, GC-MS) and the specific requirements for sensitivity and selectivity.

Table 2: Selected Derivatization Reagents for Analysis of Catecholamines and Sulfonic Acids

| Reagent | Target Functional Group | Purpose / Analytical Technique | Reference |

|---|---|---|---|

| Propionic Anhydride | Amine | Improves sensitivity for LC-MS/MS. | nih.gov |

| Phthalylglycyl Chloride (PG-Cl) | Amine | Increases hydrophobicity and provides UV/fluorescence signal for HPLC. | mdpi.com |

| MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide) | Hydroxyl, Amine | Increases volatility for GC-MS analysis. | researchgate.net |

| Ninhydrin | Sulfonic Acid (post-column) | Forms colored product for spectrometric detection after ion-exchange chromatography. | tandfonline.comresearchgate.net |

Role of Epinephrine Sulfonate As a Metabolic Intermediate or Chemical Degradation Product

Formation of Sulfonate Conjugates in Biological Systems (Focus on chemical pathway)

The formation of epinephrine (B1671497) sulfonate in biological systems is a significant metabolic pathway that leads to the deactivation and elimination of epinephrine. This biotransformation is primarily catalyzed by a specific family of enzymes known as sulfotransferases (SULTs).

The key enzyme responsible for the sulfation of catecholamines, including epinephrine, is Sulfotransferase 1A3 (SULT1A3). This cytosolic enzyme facilitates the transfer of a sulfonate group (SO₃⁻) from a universal donor co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of epinephrine. This enzymatic reaction, known as sulfoconjugation, results in the formation of epinephrine sulfate (B86663).

The chemical pathway can be summarized as follows: Epinephrine + PAPS → (catalyzed by SULT1A3) → Epinephrine-Sulfate + PAP

This conjugation significantly increases the water solubility of epinephrine, transforming it into an inactive and more hydrophilic compound. This increased polarity facilitates its excretion from the body, primarily via the kidneys. Studies have shown that a substantial portion of circulating epinephrine exists in its sulfated form, highlighting sulfation as a crucial process in regulating catecholamine homeostasis.

Methodologies for Detection and Quantification of Epinephrine Sulfonate in Complex Chemical and Biological Matrices

The accurate detection and quantification of epinephrine sulfonate are essential for studying its role in both metabolic processes and as a pharmaceutical impurity. Various analytical techniques have been developed to measure this compound in complex matrices such as plasma, urine, and pharmaceutical injections.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. It is often coupled with highly sensitive detection methods:

Electrochemical Detection (ECD): Reverse-phase HPLC with ECD is a sensitive method for measuring epinephrine and its metabolites. Analytes like epinephrine and epinephrine sulfonate are analyzed in an oxidation mode, providing high sensitivity and selectivity.

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and is used for the definitive identification and quantification of epinephrine degradation products, including L- and D-adrenaline sulfonate. nih.govglaz-ing.com

Radioenzymatic Assays have also been employed, particularly for biological samples. These methods offer high sensitivity for measuring sulfate conjugates of catecholamines in plasma. nih.govnih.govoup.com The technique involves the enzymatic hydrolysis of the sulfate conjugate followed by the measurement of the released catecholamine.

Sample preparation is a critical step and often involves techniques like protein precipitation for plasma samples or solid-phase extraction to isolate the analytes of interest before chromatographic analysis. nih.gov For complex mixtures, specialized HPLC columns, such as mixed-mode columns (e.g., Primesep 100, Primesep SB, Obelisc N), are used to achieve effective separation of the polar epinephrine sulfonate from the parent compound and other substances. zodiaclifesciences.comsielc.com

Below is an interactive table summarizing common analytical methodologies:

| Methodology | Detector | Matrix | Key Features | Reference |

|---|---|---|---|---|

| Reverse-Phase HPLC | Electrochemical Detection (ECD) | Pharmaceutical Injections, Biological Fluids | High sensitivity and selectivity for catecholamines and their sulfonated metabolites. | ustc.edu.cnresearchgate.net |

| Chiral HPLC | Mass Spectrometry (MS/MS) | Pharmaceutical Injections | Separates and identifies stereoisomers (L- and D-adrenaline sulfonate). | nih.govglaz-ing.com |

| Radioenzymatic Assay | Radiometric | Plasma | Highly sensitive for quantifying total sulfate conjugates. | nih.govnih.gov |

| HILIC | UV, ELSD, LC/MS | Biological Fluids, Drug Formulations | Effective for retaining and separating highly polar compounds like epinephrine sulfonate. | zodiaclifesciences.com |

Research on the Chemical Fate and Transformation of Parent Epinephrine in the Presence of Sulfonating Agents

In non-biological settings, particularly in pharmaceutical formulations, epinephrine can react with sulfonating agents to form epinephrine sulfonic acid (ESA). This reaction is a significant degradation pathway, impacting the stability and shelf-life of epinephrine injections. researchgate.net

The most common sulfonating agents in these formulations are sulfites, such as sodium bisulfite or sodium metabisulfite (B1197395), which are added as antioxidants to prevent oxidative degradation of epinephrine. google.com However, these sulfites can directly react with the epinephrine molecule. This reaction involves the nucleophilic addition of the bisulfite ion to the epinephrine side chain, leading to the formation of the optically inactive epinephrine sulfonic acid. google.comresearchgate.net

The kinetics of this sulfonation reaction are influenced by several factors:

pH: The stability of epinephrine is pH-dependent. At a pH of 4.7 or higher, epinephrine degradation is more rapid in the presence of bisulfite than in its absence. google.com An optimal pH range of approximately 3 to 4 is often maintained to stabilize dilute solutions.

Temperature: Elevated temperatures significantly accelerate the rate of ESA formation.

Concentration of Sulfites: The rate of degradation is dependent on the concentration of the bisulfite in the solution. researchgate.net

Kinetic modeling studies have been conducted to simultaneously analyze the degradation of L-adrenaline and the formation of its various degradation products, including L- and D-adrenaline sulfonate. nih.gov Research has shown that the concentration of ESA can increase linearly during long-term storage, potentially exceeding 15% by the end of the product's shelf-life. google.com This transformation not only reduces the concentration of the active L-epinephrine but also introduces a degradant with no therapeutic activity. google.com

Another pathway involves the oxidation of epinephrine to adrenochrome (B1665551), which can then react with sulfites to form an intermediate adduct, adrenochrome sulfonate. ingentaconnect.comresearchgate.net This species is distinct from ESA formed by direct reaction and has been implicated in the photodegradation of epinephrine. ingentaconnect.com

The following table summarizes key research findings on the chemical transformation of epinephrine:

| Factor/Condition | Observation | Significance | Reference |

|---|---|---|---|

| Presence of Sulfite (B76179) Antioxidants (e.g., Sodium Bisulfite) | Direct reaction with epinephrine to form Epinephrine Sulfonic Acid (ESA). | Primary chemical degradation pathway in pharmaceutical formulations. | google.comresearchgate.net |

| Elevated Temperature | Accelerates the rate of ESA formation. | Highlights the importance of controlled storage conditions. | |

| pH > 4.7 | Increased rate of epinephrine loss in the presence of bisulfite. | Demonstrates the critical role of pH control in formulation stability. | google.com |

| Exposure to Light (in presence of sulfites) | Formation of adrenochrome sulfonate, which acts as a sensitizer (B1316253) for photodegradation. | Identifies a mechanism for light-induced degradation. | ingentaconnect.comresearchgate.net |

| Long-term Storage | Linear increase in ESA concentration over time. | Impacts product shelf-life and potency. |

Future Research Directions for Rac Epinephrine 5 Sulfonate

Development of Novel and Green Synthetic Routes for Specific Enantiomers of Epinephrine (B1671497) Sulfonate

The synthesis of epinephrine and its derivatives has traditionally involved methods that may not align with the principles of green chemistry. google.comnih.gov Future research will likely focus on developing more environmentally benign and efficient synthetic pathways.

Current Synthetic Approaches and Future Green Alternatives

| Parameter | Current Approach | Future Green Alternative |

| Starting Materials | Often derived from non-renewable petrochemical sources. | Utilization of renewable resources and bio-based starting materials. nih.gov |

| Solvents | Use of volatile and potentially toxic organic solvents like tetrahydrofuran (B95107) and acetonitrile (B52724). google.com | Employment of safer, biodegradable solvents, or solventless reaction conditions. nih.gov |

| Catalysts | Use of Lewis acids and other traditional catalysts. google.com | Development and application of biocatalysts or reusable solid catalysts to enhance selectivity and reduce waste. nih.gov |

| Reaction Conditions | Often require elevated temperatures and pressures. | Use of energy-efficient methods like microwave irradiation or photocatalysis. nih.gov |

| Stereoselectivity | Racemic mixtures are often produced, requiring subsequent resolution steps which can be inefficient. google.com | Development of asymmetric synthesis methods to directly produce the desired enantiomer, improving atom economy. google.comgoogle.com |

The synthesis of specific enantiomers of epinephrine sulfonate is of particular interest, as different enantiomers can exhibit distinct biological activities. google.com The development of stereoselective synthetic routes is crucial for isolating the therapeutically relevant isomer. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for Enhanced Molecular Understanding

A thorough understanding of the three-dimensional structure of rac Epinephrine-5-Sulfonate is fundamental to predicting its behavior. Advanced spectroscopic techniques are critical in this endeavor.

Spectroscopic and Structural Analysis Techniques

| Technique | Information Gained |

| X-Ray Photoelectron Spectroscopy (XPS) | Provides qualitative and quantitative information about the elemental composition and chemical states of atoms on the surface of a material. researchgate.netmdpi.com |

| Circular Dichroism (CD) Spectroscopy | Used to determine the enantiomeric purity of epinephrine solutions and can be coupled with HPLC for accurate analysis. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A key technique for separating and quantifying epinephrine and its derivatives, including epinephrine sulfonate. researchgate.netzodiaclifesciences.comsielc.comsielc.comresearchgate.netresearchgate.net It can be coupled with various detectors like UV, electrochemical detection (ECD), and mass spectrometry (MS). researchgate.netzodiaclifesciences.comsielc.comresearchgate.net |

| Mass Spectrometry (MS) | Used for the identification of degradation products of epinephrine, such as D-adrenaline and L- and D-adrenaline sulfonate. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While not explicitly detailed in the provided context for this specific compound, NMR is a powerful tool for elucidating the detailed molecular structure of organic compounds. |

Future research will likely involve the application of these techniques in a synergistic manner to gain a comprehensive picture of the molecule's structure, including its conformation, stereochemistry, and electronic properties. nih.gov

Comprehensive Elucidation of Chemical Transformation Mechanisms under Varied Environmental Conditions

The stability of epinephrine and its derivatives is a critical factor, particularly in pharmaceutical formulations where degradation can lead to loss of efficacy. researchgate.netresearchgate.netnih.gov Epinephrine is known to be sensitive to light, temperature, pH, and oxygen. researchgate.netresearchgate.net

The presence of sulfites, often added as antioxidants, can paradoxically lead to the formation of sulfonate derivatives. researchgate.netingentaconnect.com The kinetics and mechanisms of these transformations are complex and influenced by multiple factors. acs.org For instance, the degradation of epinephrine is accelerated at higher temperatures and in alkaline solutions. researchgate.netnih.gov Studies have shown significant degradation of epinephrine solutions when exposed to heat over several weeks. nih.gov

Future work in this area will focus on:

Investigating the degradation pathways of this compound under a wider range of environmental stressors.

Identifying and characterizing all major and minor degradation products.

Developing kinetic models to predict the shelf-life and stability of formulations containing this compound under various storage conditions. nih.gov

Application of Advanced Computational Methods for Predicting Novel Reactivity and Stability Profiles

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, complementing experimental studies. researchgate.netrowan.edu

Computational Modeling Applications

| Computational Method | Predicted Properties |

| Molecular Dynamics (MD) Simulations | Can predict the interactions of epinephrine sulfonate with biological targets like adrenergic receptors. researchgate.net |

| Density Functional Theory (DFT) Calculations | Can be used to assess the chemical reactivity and stability of the molecule. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Can be employed to predict the biological activity and potential toxicity of epinephrine sulfonate and its degradation products. researchgate.net |

By leveraging these computational approaches, researchers can screen for potential new applications, understand reaction mechanisms at a molecular level, and design more stable formulations.

Exploration of Epinephrine Sulfonate as a Chemical Reference Standard in Emerging Analytical Applications

Epinephrine sulfonate is recognized as an impurity and a degradation product of epinephrine. researchgate.netlgcstandards.comlgcstandards.com As such, it plays a crucial role as a reference standard in the quality control of pharmaceutical preparations containing epinephrine. lgcstandards.comlgcstandards.comsynzeal.com

The availability of high-purity epinephrine sulfonate is essential for:

Developing and validating analytical methods for the detection and quantification of impurities in epinephrine drug products. zodiaclifesciences.comlgcstandards.comsynzeal.com

Ensuring the quality and safety of pharmaceutical formulations by setting and monitoring limits for this and other degradation products. researchgate.netresearchgate.net

Future research will likely see an increased demand for well-characterized epinephrine sulfonate reference standards as regulatory requirements for drug purity become more stringent. lgcstandards.comlgcstandards.com This includes the development of certified reference materials and their use in proficiency testing schemes for analytical laboratories.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing rac Epinephrine-5-Sulfonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of epinephrine using controlled stoichiometric ratios of sulfonating agents (e.g., sulfuric acid derivatives) under inert conditions. Purity validation requires High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to confirm molecular weight and retention time matching reference standards. Thin-layer chromatography (TLC) can preliminarily assess reaction progress .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to test multiple variables (e.g., pH 2–9, temperatures 4°C–40°C). Samples are incubated under these conditions, and degradation kinetics are monitored via UV-Vis spectroscopy or HPLC. Stability is quantified using rate constants (e.g., Arrhenius equation for temperature dependence) .

Q. What in vitro assays are recommended for initial biological activity screening of this compound?

- Methodological Answer : Adrenergic receptor binding assays (e.g., competitive radioligand binding using [³H]-clonidine) and functional assays (e.g., cAMP modulation in HEK-293 cells) are standard. Dose-response curves should be generated to calculate EC₅₀/IC₅₀ values, with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics simulations) predict this compound’s interactions with adrenergic receptors?

- Methodological Answer : Use software like COMSOL Multiphysics or GROMACS to model ligand-receptor docking. Parameters include binding energy (ΔG), hydrogen bonding patterns, and conformational changes. Validate predictions with mutagenesis studies targeting key receptor residues (e.g., Asp113 in β₂-adrenergic receptors) .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Methodological Answer : Conduct a systematic review following Cochrane guidelines:

- Step 1 : Aggregate data from peer-reviewed studies (e.g., bioavailability, half-life).

- Step 2 : Apply meta-analysis to identify heterogeneity sources (e.g., I² statistic).

- Step 3 : Evaluate methodological biases (e.g., sample size, animal vs. human models) using tools like ROBINS-I .

Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) using Design of Experiments (DoE) to assess factors like solvent polarity, temperature, and catalyst loading. Measure enantiomeric excess (ee) via chiral HPLC and apply response surface methodology (RSM) to maximize yield .

Data Management and Reporting

Q. What guidelines ensure rigorous data presentation for this compound studies in manuscripts?

- Methodological Answer :

- Tables : Include raw/processed data (e.g., kinetic parameters, IC₅₀) in Word tables with footnotes explaining abbreviations.

- Figures : Use error bars for standard deviations and label axes explicitly (e.g., "Concentration (μM)").

- Supplemental Data : Provide HPLC chromatograms and NMR spectra in .csv or .jcamp formats .

Q. How should researchers address uncertainties in this compound’s mechanism of action when writing discussions?

- Methodological Answer : Frame limitations using the "STROBE" checklist for observational studies:

- Acknowledge confounding variables (e.g., off-target receptor effects).

- Propose follow-up experiments (e.g., knock-out models, isotopic tracing) .

Future Directions

Q. What emerging AI-driven tools could accelerate this compound research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.